molecular formula C6H13NO3 B10850176 (3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol

(3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol

Cat. No.: B10850176
M. Wt: 147.17 g/mol
InChI Key: QPYJXFZUIJOGNX-ZLUOBGJFSA-N
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Description

L-Isofagomine is a nitrogen-containing chimeric structure related to D-glucose. It is a potent inhibitor of β-glucosidases, which are enzymes involved in the hydrolysis of glycosidic bonds. This compound has gained significant interest in the field of glycosciences due to its ability to inhibit glycosidases from various sources .

Preparation Methods

L-Isofagomine can be synthesized through several methods. One notable method involves the use of D-(-)-arabinose and L-(-)-xylose as starting materials. The process includes multiple steps such as protection, oxidation, and reduction reactions to achieve the desired product . Another method involves the derivatization of the ring nitrogen to produce N-modified isofagomine analogues . Industrial production methods often utilize these synthetic routes to produce L-Isofagomine in large quantities.

Chemical Reactions Analysis

L-Isofagomine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often derivatives of L-Isofagomine with modified functional groups.

Scientific Research Applications

L-Isofagomine has a wide range of scientific research applications:

Mechanism of Action

L-Isofagomine exerts its effects by inhibiting β-glucosidases. It interacts with the catalytic pocket of the enzyme, stabilizing and promoting the folding of the enzyme. This interaction mimics the transition state in the hydrolysis of the glycosidic bond, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

L-Isofagomine is unique due to its potent inhibition of β-glucosidases. Similar compounds include:

L-Isofagomine stands out due to its high potency and selectivity for β-glucosidases, making it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(3S,4S,5S)-5-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m0/s1

InChI Key

QPYJXFZUIJOGNX-ZLUOBGJFSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](CN1)O)O)CO

Canonical SMILES

C1C(C(C(CN1)O)O)CO

Origin of Product

United States

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